

# Application Note & Protocol: In Vitro Metabolism of 1P-LSD Using Human Liver Microsomes

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Propinoyl Lysergic acid methylisopropylamide

**Cat. No.:** B15601929

[Get Quote](#)

## Introduction: Unveiling the Metabolic Fate of 1P-LSD

1-propionyl-lysergic acid diethylamide (1P-LSD) is a psychedelic substance and a derivative of lysergic acid diethylamide (LSD).<sup>[1]</sup> Structurally, it features a propionyl group attached to the indole nitrogen of the LSD molecule.<sup>[1]</sup> A growing body of scientific evidence from both in vitro and in vivo studies strongly indicates that 1P-LSD functions as a prodrug for LSD.<sup>[1][2][3][4][5]</sup> This means that after administration, it is rapidly metabolized within the body to produce LSD, which is responsible for the observed psychoactive effects.

The primary site for this biotransformation is the liver, where a complex array of enzymes facilitates metabolic reactions.<sup>[6][7]</sup> Understanding the specifics of this metabolic conversion is crucial for several reasons. For researchers and scientists, it provides a clearer picture of the compound's pharmacological profile and allows for accurate interpretation of preclinical and clinical data. For drug development professionals, elucidating the metabolic pathway is a critical step in assessing the safety, efficacy, and potential for drug-drug interactions.

This application note provides a detailed protocol for conducting in vitro metabolism studies of 1P-LSD using pooled human liver microsomes (HLMs). HLMs are a subcellular fraction of liver cells that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, making them an excellent and widely used model for predicting hepatic metabolism in humans.<sup>[7][8][9][10]</sup> We will detail the experimental workflow, from incubation to

state-of-the-art analytical detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the expected metabolic transformations of 1P-LSD.

## Principle of the Assay

The core of this protocol is a microsomal stability assay.<sup>[8][11][12]</sup> This assay measures the rate at which 1P-LSD is metabolized by the enzymes present in human liver microsomes. By incubating 1P-LSD with HLMs in the presence of necessary cofactors (primarily NADPH), we can simulate the Phase I metabolic environment of the liver.<sup>[9][13]</sup> The reaction is stopped at various time points, and the remaining amount of 1P-LSD, along with the formation of its primary metabolite, LSD, and other potential metabolites, is quantified using LC-MS/MS. This data allows for the determination of key metabolic parameters such as the rate of disappearance and the identification of metabolic pathways.

## Experimental Workflow Overview

The following diagram illustrates the key stages of the in vitro metabolism study of 1P-LSD.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for 1P-LSD in vitro metabolism.

# Detailed Protocol: 1P-LSD Metabolism in Human Liver Microsomes

This protocol is designed to be a robust and self-validating system. It includes negative controls to ensure that the observed metabolism is enzyme-dependent.

## Materials and Reagents

- Test Compound: 1P-LSD
- Metabolite Standard: LSD
- Internal Standard (IS): LSD-d3 or a structurally similar compound not present in the samples.
- Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from Corning, Sekisui XenoTech).
- Potassium Phosphate Buffer: 100 mM, pH 7.4.
- NADPH Regenerating System: Solution A (e.g., NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).
- Acetonitrile (ACN): LC-MS grade, ice-cold.
- Water: LC-MS grade.
- Formic Acid: LC-MS grade.
- 96-well Plates: For incubation and sample collection.
- Incubator: Capable of maintaining 37°C with shaking.
- Centrifuge: Capable of spinning 96-well plates at >3000 x g.
- LC-MS/MS System: A sensitive triple quadrupole or high-resolution mass spectrometer.

## Procedure

### 1. Reagent Preparation:

- 1P-LSD Stock Solution (10 mM): Prepare in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.
- Working Solution of 1P-LSD (e.g., 100 µM): Dilute the stock solution in buffer.
- HLM Suspension (e.g., 1 mg/mL): Thaw pooled HLMs on ice and dilute to the desired concentration in cold potassium phosphate buffer.
- NADPH Regenerating System: Prepare according to the manufacturer's instructions.
- Quenching Solution: Ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

## 2. Incubation:

- In a 96-well plate, add the components in the following order:
  - Potassium Phosphate Buffer
  - HLM suspension
  - 1P-LSD working solution (to a final concentration of e.g., 1-10 µM)
- Negative Control: Prepare parallel wells without the NADPH regenerating system to assess for non-enzymatic degradation.
- Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). The "0-minute" time point is prepared by adding the quenching solution before adding the NADPH regenerating system.
- Incubate the plate at 37°C with continuous shaking.

## 3. Reaction Termination and Sample Processing:

- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume (e.g., 2-3 times the incubation volume) of ice-cold quenching solution to the respective wells.
- Seal the plate and vortex briefly.
- Centrifuge the plate at >3000 x g for 15-20 minutes at 4°C to precipitate the microsomal proteins.
- Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

## LC-MS/MS Analysis

The quantification of 1P-LSD and its metabolites is achieved by a validated LC-MS/MS method. Due to the low concentrations expected, a highly sensitive and selective method is required.

[14]

- Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of water and acetonitrile with a small amount of formic acid to aid ionization.
- Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application, providing excellent sensitivity and specificity.[9][15]

Table 1: Example LC-MS/MS Parameters for 1P-LSD and LSD

| Analyte     | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|-------------|---------------------|-------------------|-----------------------|
| 1P-LSD      | 380.2               | 223.1             | 35                    |
| 279.2       | 25                  |                   |                       |
| LSD         | 324.2               | 223.1             | 35                    |
| 208.1       | 31                  |                   |                       |
| LSD-d3 (IS) | 327.2               | 226.1             | 35                    |

Note: These are example parameters and should be optimized for the specific instrument used.

[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Data Analysis and Interpretation

- Construct Calibration Curves: Prepare calibration standards of 1P-LSD and LSD in a matrix matching the final sample composition (buffer and acetonitrile) and analyze them alongside the experimental samples. Plot the peak area ratio (analyte/internal standard) against the concentration to generate a linear regression curve.
- Quantify Analyte Concentrations: Use the calibration curves to determine the concentration of 1P-LSD and LSD in each sample at each time point.
- Calculate Percentage Remaining: Plot the percentage of the initial 1P-LSD concentration remaining versus time.
- Determine Metabolic Stability: From the plot of the natural logarithm of the percentage of 1P-LSD remaining versus time, the elimination rate constant (k) can be determined from the slope of the linear portion. The *in vitro* half-life ( $t^{1/2}$ ) can then be calculated using the formula:  $t^{1/2} = 0.693 / k$ .

## Expected Metabolic Pathways of 1P-LSD

Based on published literature, the metabolism of 1P-LSD in human liver microsomes is expected to proceed through several key pathways.[\[2\]](#)[\[19\]](#)

- N-de-propionylation (Hydrolysis): This is the primary and most rapid metabolic step, where the propionyl group at the 1-position of the indole ring is cleaved to yield LSD.[\[1\]](#)[\[2\]](#)[\[20\]](#) This confirms the prodrug nature of 1P-LSD.
- Metabolism of the Resulting LSD: The newly formed LSD is then subject to further metabolism. The major routes for LSD metabolism include:
  - N-demethylation: Removal of the methyl group at the N6 position to form nor-LSD.[\[21\]](#)[\[22\]](#)
  - Hydroxylation: Addition of a hydroxyl group to the lysergic acid ring structure. A key metabolite is 2-oxo-3-hydroxy-LSD (O-H-LSD).[\[21\]](#)[\[22\]](#)[\[23\]](#)

- N-de-ethylation: Removal of an ethyl group from the diethylamide moiety to form lysergic acid ethylamide (LAE).[24]

The Cytochrome P450 enzymes CYP1A2 and CYP3A4 have been identified as major contributors to the metabolism of LSD and its analogs.[19][21][22]

The following diagram illustrates the primary metabolic transformations of 1P-LSD.



[Click to download full resolution via product page](#)

Caption: Postulated metabolic pathways of 1P-LSD.

## Data Presentation

The following table presents hypothetical data from a 1P-LSD microsomal stability assay, illustrating the expected trend of 1P-LSD depletion and LSD formation.

Table 2: Hypothetical Results of 1P-LSD Incubation with Human Liver Microsomes

| Incubation Time (min) | 1P-LSD Concentration (µM) | % 1P-LSD Remaining | LSD Concentration (µM) |
|-----------------------|---------------------------|--------------------|------------------------|
| 0                     | 1.00                      | 100%               | 0.00                   |
| 5                     | 0.65                      | 65%                | 0.32                   |
| 15                    | 0.28                      | 28%                | 0.65                   |
| 30                    | 0.09                      | 9%                 | 0.82                   |
| 60                    | 0.02                      | 2%                 | 0.85                   |

These are illustrative data and actual results may vary depending on the specific experimental conditions and the lot of human liver microsomes used.

## Conclusion

The protocol outlined in this application note provides a comprehensive framework for investigating the in vitro metabolism of 1P-LSD using human liver microsomes. The rapid conversion of 1P-LSD to LSD is a key finding that supports its classification as a prodrug. Further characterization of the subsequent metabolism of LSD provides valuable insights into its overall disposition. This information is essential for researchers in the fields of pharmacology, toxicology, and drug development to better understand the effects and safety profile of 1P-LSD.

## References

- Wagmann, L., et al. (2019). In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary. LJMU Research Online.
- Halberstadt, A. L., et al. (2020). Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD). *Neuropharmacology*, 172, 107958.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Kerrigan, S., et al. (2007). Validated Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for Analyzing LSD, iso-LSD, nor-LSD. *Journal of Analytical Toxicology*, 31(7), 391-398.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Holze, Y., et al. (2021). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. *Biochemical*

Pharmacology, 189, 114421.

- Wikipedia. (n.d.). 1P-LSD.
- Dolder, P. C., et al. (2017). Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD), iso-LSD, 2-oxo-3-hydroxy-LSD, and nor-LSD and identify novel metabolites in plasma samples in a controlled clinical trial. *Journal of Pharmaceutical and Biomedical Analysis*, 140, 308-316.
- Agilent Technologies. (2002). LSD Limit-of-Detection by LC-MS.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Sklerov, J. H., et al. (2005). Liquid chromatography-tandem mass spectrometry determination of LSD, ISO-LSD, and the main metabolite 2-oxo-3-hydroxy-LSD in forensic samples and application in a forensic case. *Journal of Chromatography B*, 825(1), 21-28.
- Brandt, S. D., et al. (2016). Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD). *Drug Testing and Analysis*, 8(9), 891-902.
- Brandt, S. D., et al. (2022). Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD. *Drug Testing and Analysis*, 14(8), 1395-1410.
- Brandt, S. D., et al. (2022). Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD. ResearchGate.
- Wikipedia. (n.d.). LSD.
- Grumann, C., et al. (2020). Validation of an LC-MS/MS method for the quantitative analysis of 1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including stability tests for 1P-LSD under different storage conditions. ResearchGate.
- Holze, Y., et al. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. *Biochemical Pharmacology*, 164, 129-138.
- Cyprotex. (n.d.). Microsomal Stability.
- Grumann, C., et al. (2020). Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration. ResearchGate.
- Klette, K. L., et al. (2000). Metabolism of Lysergic Acid Diethylamide (LSD) to 2-Oxo-3-Hydroxy LSD (OH-LSD) in Human Liver Microsomes and Cryopreserved Human Hepatocytes. *Journal of Analytical Toxicology*, 24(7), 550-556.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Klette, K. L., et al. (1996). Elucidation of LSD in vitro metabolism by liquid chromatography and capillary electrophoresis coupled with tandem mass spectrometry. *Journal of Analytical Toxicology*, 20(1), 27-37.
- Holze, Y., et al. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. ResearchGate.

- Grumann, C., et al. (2020). 1P-LSD and LSD concentration-time-curves in serum after i.v. and oral administration. ResearchGate.
- Obach, R. S. (2005). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
- Almazroo, O. A., et al. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen.
- Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1P-LSD - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]

- 15. Liquid chromatography-tandem mass spectrometry determination of LSD, ISO-LSD, and the main metabolite 2-oxo-3-hydroxy-LSD in forensic samples and application in a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. agilent.com [agilent.com]
- 18. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Elucidation of LSD in vitro metabolism by liquid chromatography and capillary electrophoresis coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: In Vitro Metabolism of 1P-LSD Using Human Liver Microsomes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601929#in-vitro-metabolism-studies-of-1p-lsd-using-human-liver-microsomes>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)